molecular formula C8H12CuO5 B008882 Copper(2+) methacrylate CAS No. 19662-59-0

Copper(2+) methacrylate

Cat. No.: B008882
CAS No.: 19662-59-0
M. Wt: 251.72 g/mol
InChI Key: KNFPRDCOGFJMLP-UHFFFAOYSA-L
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Description

Copper(2+) methacrylate is a coordination compound where copper ions are coordinated with methacrylate anions

Biochemical Analysis

Biochemical Properties

Copper(2+) methacrylate plays a role in biochemical reactions, particularly those involving redox processes . The copper ions in the compound can act as either electron donors or acceptors, participating in various reactions .

Cellular Effects

The effects of this compound on cells are diverse and complex. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress when present in excess . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The methacrylate component of the compound can also interact with cells, influencing growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The copper ions can bind to biomolecules, leading to changes in gene expression and enzyme activity . The methacrylate component can also interact with biomolecules, potentially influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on related compounds suggests that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. The copper ions in the compound can participate in redox reactions, contributing to various metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues is another area of interest. Copper ions can be transported and distributed via various mechanisms, potentially involving specific transporters or binding proteins . The methacrylate component of the compound may also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. Copper ions can be found in various subcellular locations, potentially affecting processes in those areas

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:

CuSO4+2CH2=C(CH3)COOH+2NaOHCu(CH2=C(CH3)COO)2+Na2SO4+2H2O\text{CuSO}_4 + 2\text{CH}_2=\text{C(CH}_3)\text{COOH} + 2\text{NaOH} \rightarrow \text{Cu(CH}_2=\text{C(CH}_3)\text{COO)}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O} CuSO4​+2CH2​=C(CH3​)COOH+2NaOH→Cu(CH2​=C(CH3​)COO)2​+Na2​SO4​+2H2​O

The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Copper(2+) methacrylate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper(2+) can be reduced to copper(1+) or elemental copper, while the methacrylate anion can undergo oxidation.

    Substitution Reactions: The methacrylate ligands can be replaced by other ligands, such as imidazole derivatives.

    Polymerization Reactions: this compound can act as a catalyst in the polymerization of methacrylate monomers.

Common Reagents and Conditions

    Oxidation-Reduction: Reducing agents like ascorbic acid or hydrazine can be used to reduce copper(2+) to copper(1+).

    Substitution: Imidazole derivatives can be used to replace methacrylate ligands under mild conditions.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.

Major Products

    Oxidation-Reduction: Copper(1+) methacrylate or elemental copper.

    Substitution: Copper complexes with different ligands.

    Polymerization: Poly(methyl methacrylate) or other methacrylate-based polymers.

Scientific Research Applications

Copper(2+) methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions to produce various methacrylate-based polymers.

    Biology: Investigated for its potential antimicrobial and antitumor properties.

    Medicine: Explored for use in drug delivery systems and as an antimicrobial agent in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.

Mechanism of Action

The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.

Comparison with Similar Compounds

Similar Compounds

  • Copper(2+) acetate
  • Copper(2+) sulfate
  • Copper(2+) chloride

Uniqueness

Copper(2+) methacrylate is unique due to its ability to act as both a catalyst and an antimicrobial agent. Its methacrylate ligands provide additional functionality, allowing it to participate in polymerization reactions and form various polymeric materials. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

19662-59-0

Molecular Formula

C8H12CuO5

Molecular Weight

251.72 g/mol

IUPAC Name

copper;2-methylprop-2-enoate;hydrate

InChI

InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2

InChI Key

KNFPRDCOGFJMLP-UHFFFAOYSA-L

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2]

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2]

Key on ui other cas no.

53721-10-1
19662-59-0

Pictograms

Irritant

Related CAS

53721-10-1
19662-59-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.50 Grams (0.009 mol) of copper (II) ethoxide was introduced into a 50 ml. round bottom flask having a magnetic spinning bar, in an argon atmosphere in a dry box. A solution of 1.84 g (0.02 mol) of methacrylic acid, prepared in 20 ml of anhydrous tetrahydrofuran was then added to it. The contents of the flask were agitated overnight (20 hr) by means of a magnetic stirrer at ambient temperature under argon. All volatile matter was then removed in vacuo (about 0.1 mm Hg) for 12 hours. The resulting solid was analyzed for its metal content.
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The method of Kuchen et al. (Angew. Chem. Int. Ed. Engl.), Vol. 27, #12, pp. 1695-1697 (1988) was followed with minor variation. For example, 1.01 g (4.5×10-3 mole) of basic copper carbonate was taken in a 100 ml round bottom flask. A mixture of 50 ml of THF and 2.4 g (0.028 mole) of methacrylic acid was added to it. The system was sonicated for 8 hrs. 30 Milligrams of pyridine was added to get a deep blue solution. The solution can be used directly to prepare the master solution
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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